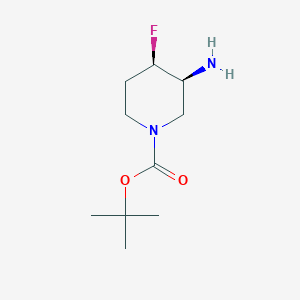
6-Bromo-7-fluoroquinoxaline
Overview
Description
6-Bromo-7-fluoroquinoxaline is a chemical compound with the linear formula C8H4BrFN2 . It appears as a solid powder .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C8H4BrFN2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H . The molecular weight is 227.04 . Physical And Chemical Properties Analysis
This compound is a solid powder with a melting point of 152-154°C . It has a molecular weight of 227.04 .Scientific Research Applications
Synthesis and Antibacterial Activity
A study focused on the synthesis of new N-piperazinyl quinolone derivatives, demonstrating that modifications in quinolone compounds can lead to enhanced in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This indicates the potential of structural modification in fluoroquinolones to combat resistant bacterial strains (Mirzaei & Foroumadi, 2000).
Pharmacokinetics and Veterinary Use
Another significant area of research involves the pharmacokinetics and use of fluoroquinolones in veterinary medicine. A review detailed the structure-activity relationship, clinical uses, and potential for developing resistance among pathogens due to the misuse of fluoroquinolones in animals (Martinez, McDermott, & Walker, 2006).
Mechanisms of Resistance
Research into the mechanisms of fluoroquinolone resistance among Gram-negative bacteria highlights the significance of target site mutations and the prevalence of plasmid-mediated quinolone resistance genes. This underscores the complexity of resistance mechanisms and the need for novel therapeutic strategies to overcome resistance (Hamed et al., 2018).
Environmental Impact
Studies on the environmental presence and impact of fluoroquinolones, such as their detection in wastewater and river water, reveal the persistence of these compounds in the environment. This research highlights the need for effective waste management and water treatment processes to mitigate the environmental impact of antibiotic use (Golet et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-7-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMXEQNQJFSIMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210047-55-4 | |
| Record name | 6-bromo-7-fluoroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1529559.png)
![6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B1529561.png)
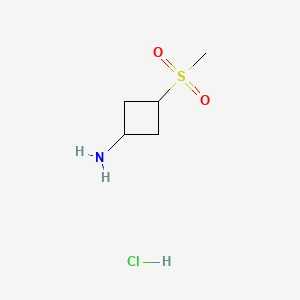
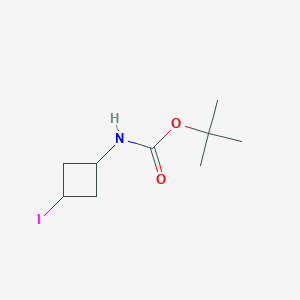
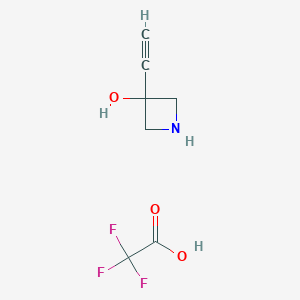

![4-Amino-5-bromofuro[2,3-D]pyrimidine](/img/structure/B1529571.png)
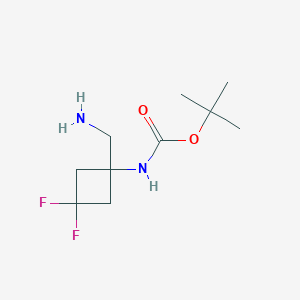
![6-Ethyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1529575.png)
